molecular formula C16H12FNO3 B3879780 (Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid

(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid

Cat. No.: B3879780
M. Wt: 285.27 g/mol
InChI Key: VEWYDJBKJCXPSI-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of enones It is characterized by the presence of a benzamido group and a fluorophenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzamide and 2-fluorobenzaldehyde.

    Condensation Reaction: The benzamide and 2-fluorobenzaldehyde undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride, to yield the intermediate amine.

    Acylation: The intermediate amine is acylated with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.

    Reduction: Reduction of the compound using reducing agents, such as lithium aluminum hydride, can yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with diverse applications.

Mechanism of Action

The mechanism of action of (Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer-related pathways, thereby reducing the activity of these pathways.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating cellular signaling and leading to therapeutic effects.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-fluorophenyl)prop-2-enoic acid
  • (Z)-2-benzamido-3-phenylprop-2-enoic acid
  • (Z)-2-benzamido-3-(4-fluorophenyl)prop-2-enoic acid

Uniqueness

(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid is unique due to the presence of both benzamido and fluorophenyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development. Additionally, the (Z)-configuration of the double bond contributes to its specific stereochemical properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,20,21)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWYDJBKJCXPSI-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid
Reactant of Route 3
(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid
Reactant of Route 6
(Z)-2-benzamido-3-(2-fluorophenyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.